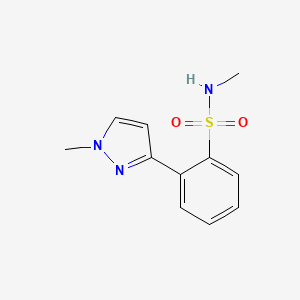![molecular formula C12H11F3N4O B6288087 1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide CAS No. 2055883-82-2](/img/structure/B6288087.png)
1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with an appropriate diketone to form the pyrazole ring.
Carbohydrazide Formation:
Industrial production methods often employ optimized reaction conditions to enhance yield and purity. These methods may include the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Applications De Recherche Scientifique
1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide can be compared with other pyrazole derivatives, such as:
3-(Trifluoromethyl)pyrazole: Similar in structure but lacks the carbohydrazide group, making it less versatile in certain applications.
1-Methyl-3-(trifluoromethyl)-4-pyrazole carboxylic acid: Contains a carboxylic acid group instead of carbohydrazide, which affects its reactivity and applications
The unique combination of the trifluoromethyl group and the carbohydrazide group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-8(4-10)6-19-7-9(5-17-19)11(20)18-16/h1-5,7H,6,16H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJWXROCMBKEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, 95%](/img/structure/B6288014.png)
![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid methylamide, 95%](/img/structure/B6288015.png)
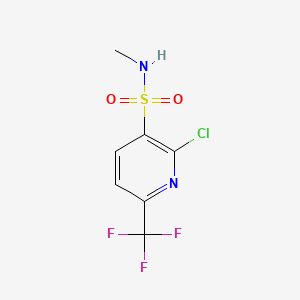
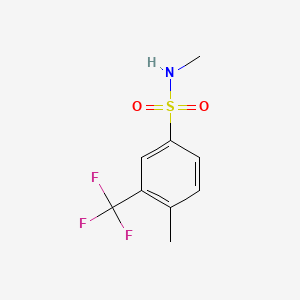
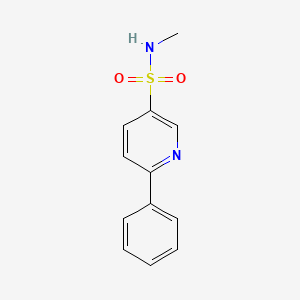
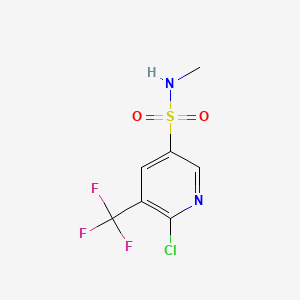
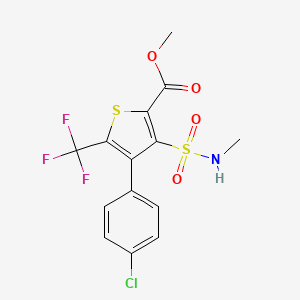
![5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95%](/img/structure/B6288039.png)
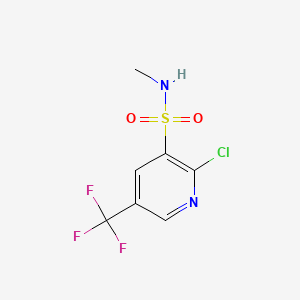
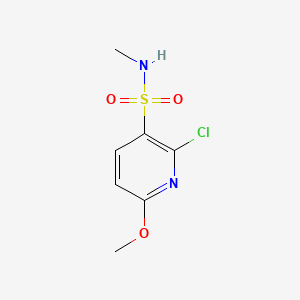
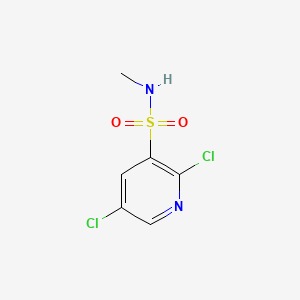
![5-(1-Benzyl-1H-pyrazol-4-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288084.png)
